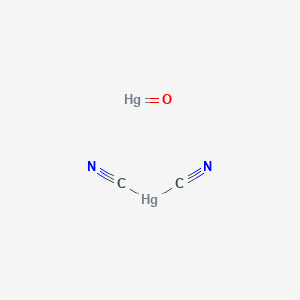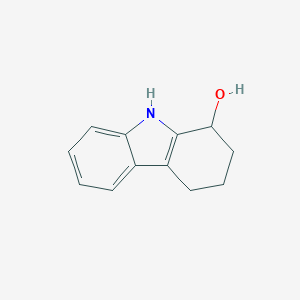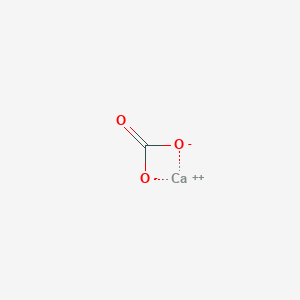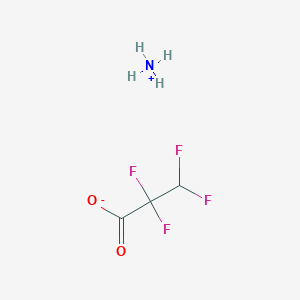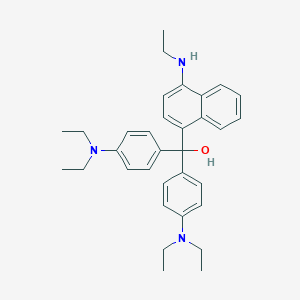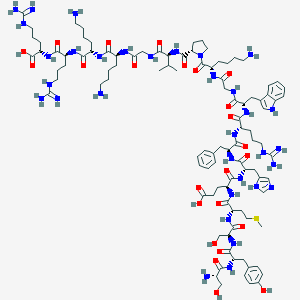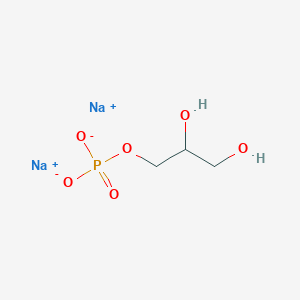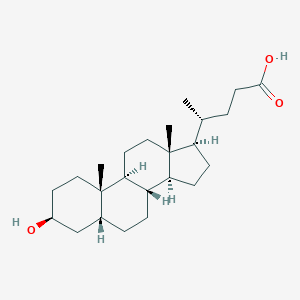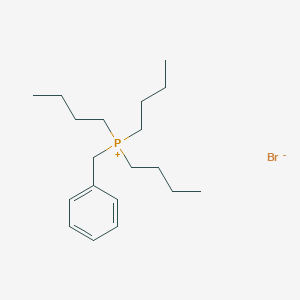![molecular formula C9H8BrN5 B074510 N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine CAS No. 1342-25-2](/img/structure/B74510.png)
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine
描述
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine, commonly known as BPTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTD is a derivative of triazine and has been studied extensively for its biological and chemical properties.
作用机制
The mechanism of action of BPTD is not fully understood. However, it is believed that BPTD inhibits the activity of enzymes that are involved in cancer cell proliferation by binding to the active site of the enzyme. It also induces apoptosis by activating the caspase pathway. In materials science, BPTD is used as a building block for the synthesis of various functional materials due to its unique electronic and optical properties.
生化和生理效应
BPTD has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTD inhibits the activity of enzymes that are involved in cancer cell proliferation, induces apoptosis, and inhibits the growth of cancer cells. In materials science, BPTD has been shown to have unique electronic and optical properties that make it suitable for the synthesis of various functional materials.
实验室实验的优点和局限性
BPTD has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. It has been shown to have anticancer properties, making it suitable for the study of cancer biology. However, BPTD also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well known.
未来方向
There are several future directions for the study of BPTD. In medicinal chemistry, further studies are needed to understand the mechanism of action of BPTD and its potential side effects. In materials science, BPTD can be used as a building block for the synthesis of various functional materials with unique electronic and optical properties. In environmental science, BPTD can be studied for its potential application in the removal of heavy metals from contaminated water.
Conclusion:
In conclusion, BPTD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BPTD in various fields.
合成方法
The synthesis of BPTD involves several steps. The first step is the reaction between 4-bromoaniline and cyanuric chloride in the presence of a base to form 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. The second step is the reaction of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine with hydrazine hydrate to form BPTD. The yield of BPTD is approximately 70%.
科学研究应用
BPTD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BPTD has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes that are involved in cancer cell proliferation. In materials science, BPTD has been used as a building block for the synthesis of various functional materials, including fluorescent probes and sensors. In environmental science, BPTD has been studied for its potential application in the removal of heavy metals from contaminated water.
属性
IUPAC Name |
2-N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVSIAHUTXHQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928516 | |
| Record name | N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine | |
CAS RN |
1342-25-2 | |
| Record name | Red 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001342252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



